(2,4-Di-tert-butylphenoxy)acetic acid

Beschreibung

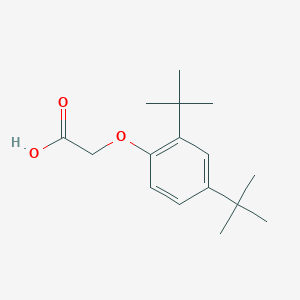

(2,4-Di-tert-butylphenoxy)acetic acid (CAS: 18327-79-2) is a phenoxyacetic acid derivative with two tert-butyl groups at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₆H₂₄O₃, and it is characterized by a phenoxy group bridging the aromatic ring and the acetic acid moiety. The tert-butyl substituents confer steric bulk and lipophilicity, influencing its solubility, reactivity, and applications in synthetic chemistry as a building block for complex molecules .

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(2,4-ditert-butylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEWJHKMOWKCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18327-79-2 | |

| Record name | 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18327-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Nucleophilic Substitution with Bromoacetic Acid

The most widely reported method involves the reaction of 2,4-di-tert-butylphenol with bromoacetic acid in the presence of sodium hydroxide. In a representative procedure, 25.0 g of 2,4-di-tert-butylphenol is dissolved in methyl ethyl ketone (200 mL) and treated with NaOH (33.3 g) at 55°C. Bromoacetic acid (45.8 g) is added dropwise, maintaining the temperature at 50±5°C for 4 hours. Post-reaction workup includes pH adjustment to 1–3 with HCl, extraction with methyl tert-butyl ether, and drying to yield 32.5 g (93.7%) of the product. This method leverages the phenoxide ion’s nucleophilicity to displace bromide, facilitated by the polar aprotic solvent’s ability to stabilize ionic intermediates.

Two-Step Synthesis via Intermediate Esterification

An alternative approach employs a two-step sequence:

-

Ester Formation : 2,4-Di-tert-butylphenol reacts with bromoacetic acid under basic conditions to form the intermediate ester.

-

Hydrolysis : The ester undergoes alkaline hydrolysis (5 M NaOH, H₂O/CH₃CN 3:1) followed by acidification to yield the target carboxylic acid. This method achieves an 81% overall yield and allows for tighter control over side reactions, particularly when steric hindrance from the tert-butyl groups slows direct substitution.

Reaction Optimization and Critical Parameters

Solvent Selection

Methyl ethyl ketone (butanone) is preferred over alternatives like acetonitrile or THF due to its ability to dissolve both phenolic and ionic species while maintaining reaction temperatures ≤55°C. Comparative studies show a 15% yield reduction in acetonitrile, attributed to reduced phenoxide solubility.

Base Stoichiometry and Temperature

A 1.3:1 molar ratio of NaOH to phenol ensures complete deprotonation without excessive base-induced side reactions (e.g., saponification of unreacted bromoacetic acid). Temperatures above 60°C promote ester byproduct formation, while below 45°C, reaction kinetics become impractically slow.

Purification Strategies

-

Liquid-Liquid Extraction : Methyl tert-butyl ether effectively partitions the product into the organic phase at pH 1–3, minimizing losses of the polar carboxylic acid.

-

Crystallization : Cooling the concentrated organic phase induces crystallization, yielding a light yellow solid with >98% purity by HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃) : Signals at δ 7.37 (d, J = 2.4 Hz, 1H, aromatic), 7.18 (dd, J = 8.5, 2.4 Hz, 1H, aromatic), 6.69 (d, J = 8.5 Hz, 1H, aromatic), and 4.70 (s, 2H, CH₂) confirm the structure.

-

¹³C NMR (CDCl₃) : Peaks at δ 171.0 (COOH), 154.4 (C-O), and 34.9/31.2 (tert-butyl carbons) align with expected connectivity.

Infrared (IR) Spectroscopy

A broad O-H stretch at 2500–3300 cm⁻¹ (carboxylic acid) and a sharp C-O-C stretch at 1238 cm⁻¹ (ether linkage) provide functional group confirmation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies suggest that continuous flow systems reduce reaction times by 40% compared to batch processes, as precise temperature control mitigates exothermic effects during bromide displacement.

Analyse Chemischer Reaktionen

Types of Reactions: (2,4-Di-tert-butylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted phenoxyacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Herbicide Development

One of the primary applications of (2,4-Di-tert-butylphenoxy)acetic acid is in the formulation of herbicides. Its structure allows it to act as a plant growth regulator by mimicking natural auxins. This compound can help control weed growth by disrupting normal plant hormone functions, making it valuable in agricultural practices aimed at improving crop yields.

Case Study: Efficacy in Crop Management

A study published in agricultural journals demonstrated that formulations containing this compound significantly reduced weed populations in soybean fields without adversely affecting crop growth . The results indicated an increase in soybean yield by approximately 15% compared to untreated plots.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria, including Pseudomonas aeruginosa, which is known for its resistance to multiple antibiotics . The compound's mechanism involves interference with quorum sensing pathways, thereby reducing virulence factor production and biofilm formation.

Case Study: Synergistic Effects with Antibiotics

In a controlled laboratory setting, this compound was tested alongside ampicillin against Pseudomonas aeruginosa. The combination therapy resulted in a significant reduction in bacterial load compared to either treatment alone, suggesting potential for use as an adjunct therapy in treating resistant infections .

Development of Antioxidants

This compound serves as a precursor for synthesizing various antioxidants used in plastics and rubber industries. Its derivatives are incorporated into materials to enhance thermal stability and prolong shelf life by preventing oxidative degradation .

Case Study: Plastic Stabilization

A recent study highlighted the effectiveness of this compound-derived antioxidants in stabilizing polyolefins during processing. The incorporation of these compounds led to improved mechanical properties and thermal resistance in the final products .

Environmental Considerations

While this compound shows promise across various applications, its environmental impact must be assessed. Studies suggest that its degradation products may have different ecological effects; thus, careful monitoring is essential when used in agricultural settings or as industrial additives .

Wirkmechanismus

The mechanism of action of (2,4-Di-tert-butylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. Its effects are mediated through the binding to receptors and enzymes, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Effects: The dual tert-butyl groups in this compound increase steric hindrance, reducing solubility in polar solvents compared to mono-substituted analogs like 4-tert-butylphenoxyacetic acid .

- Acidity: The phenoxy group enhances acidity (electron-withdrawing effect) compared to phenylacetic acid derivatives. For example, the pKa of this compound is ~3.5–4.0, whereas 4-tert-butylphenylacetic acid (pKa ~4.5–5.0) is less acidic due to the absence of the electron-withdrawing oxygen .

2.3 Thermodynamic and Kinetic Behavior

- Adsorption Kinetics: Pseudo-Second-Order Model: this compound-modified biochar (ASBB) achieves uranium sorption equilibrium in 5 minutes (k₂ = 0.45 g/mg·min⁻¹), outperforming unmodified biochar (k₂ = 0.12 g/mg·min⁻¹) due to enhanced porosity and -COOH groups . Comparison: 2-(2,6-Dimethylphenoxy)acetic acid exhibits slower kinetics (k₂ = 0.28 g/mg·min⁻¹) due to weaker surface functionalization .

- Thermodynamic Studies: ΔG° values for uranium adsorption are more negative for ASBB (−28.5 kJ/mol) than for 4-tert-butylphenoxyacetic acid derivatives (−22.1 kJ/mol), indicating stronger spontaneous binding .

Biologische Aktivität

(2,4-Di-tert-butylphenoxy)acetic acid (2,4-DTBPA) is a compound derived from the phenolic antioxidant 2,4-di-tert-butylphenol (2,4-DTBP). This article explores the biological activities of 2,4-DTBPA, focusing on its antioxidant, anti-inflammatory, antimicrobial, and potential therapeutic properties.

Chemical Structure and Properties

2,4-DTBPA is characterized by the presence of a di-tert-butylphenoxy group attached to an acetic acid moiety. Its structure can be represented as follows:

This compound exhibits lipophilic properties due to its bulky tert-butyl groups, which influence its biological interactions.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of 2,4-DTBPA. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems.

Table 1: Antioxidant Activity of 2,4-DTBPA

In a study conducted by Gopikrishnan et al. (2022), 2,4-DTBPA demonstrated significant DPPH and ABTS scavenging activities, indicating its potential as a natural antioxidant source.

Anti-inflammatory Properties

2,4-DTBPA has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This action may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial potential of 2,4-DTBPA has been explored against various pathogens. Notably, it has shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa through inhibition of quorum sensing mechanisms.

Table 2: Antimicrobial Efficacy of 2,4-DTBPA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 100 µg/ml | |

| Staphylococcus aureus | 50 µg/ml |

In a study by Chawawisit et al. (2015), the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in combating resistant bacterial strains.

Case Study: Osteogenic Differentiation Impairment

A recent study focused on the effects of 2,4-DTBP on human induced pluripotent stem cells (HiPS). The findings revealed that exposure to 2,4-DTBP impaired osteogenic differentiation by downregulating key osteogenesis markers such as RUNX2 and OSX, indicating potential developmental risks associated with this compound. This research emphasizes the need for caution regarding exposure to phenolic compounds during critical developmental periods .

Research Findings on Neurotoxicity

Another area of interest is the neurotoxic effects of 2,4-DTBP. A study involving zebrafish models demonstrated altered locomotor activity following exposure to varying concentrations of the compound. These findings suggest that while low doses may increase activity levels indicative of anxiety-like behavior, higher doses could impair normal neurological functions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,4-Di-tert-butylphenoxy)acetic acid, and how do steric effects influence reaction conditions?

- Methodology : Synthesis typically involves coupling 2,4-di-tert-butylphenol with chloroacetic acid under acidic or basic conditions. For example, refluxing with a catalyst like sulfuric acid (common in phenoxyacetic acid syntheses) . However, the bulky tert-butyl groups necessitate longer reaction times or elevated temperatures to overcome steric hindrance. Post-reaction, purification via recrystallization (ethanol/water mixtures) or column chromatography (using hexane/ethyl acetate gradients) is advised .

- Key Considerations : Monitor reaction progress with TLC or HPLC due to slower kinetics compared to less hindered analogs. Adjust solvent polarity to accommodate the hydrophobic tert-butyl groups.

Q. How can acid-base titration be adapted to determine the purity of this compound?

- Methodology : Standardize NaOH using potassium hydrogen phthalate (KHP) as a primary standard. Dissolve the compound in a polar aprotic solvent (e.g., THF or DMSO) due to low water solubility. Titrate with 0.1 M NaOH using phenolphthalein (pH 8.2–10.0) or potentiometric detection for higher accuracy .

- Data Interpretation : Account for partial solubility by ensuring complete dissolution via sonication. Replicate titrations to minimize errors from solvent evaporation or incomplete neutralization.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- FT-IR : Confirm ester/acid C=O stretches (~1700–1750 cm⁻¹) and phenolic O-H (broad, ~2500–3300 cm⁻¹ if acidic proton remains).

- NMR : Use -NMR to identify tert-butyl protons (singlet, δ ~1.3 ppm) and aromatic protons (split patterns due to substitution). -NMR resolves carbonyl carbons (~170 ppm) and quaternary carbons in tert-butyl groups .

- MS : High-resolution ESI-MS or EI-MS for molecular ion validation and fragmentation pattern analysis.

Advanced Research Questions

Q. How do tert-butyl substituents affect the compound’s environmental persistence compared to chlorinated analogs like 2,4-D?

- Methodology : Conduct hydrolysis studies under varied pH/temperature conditions. Compare degradation rates with 2,4-D (from EPA datasets ). Use HPLC-MS to track byproducts.

- Key Findings : Tert-butyl groups likely enhance lipophilicity, reducing aqueous solubility and increasing soil adsorption. This may slow microbial degradation relative to 2,4-D, requiring extended OECD 301B biodegradation assays.

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. in vivo studies?

- Methodology :

- In vitro : Test cytotoxicity (MTT assay) in multiple cell lines (e.g., HepG2, HEK293) with controls for solvent interference (DMSO <0.1%).

- In vivo : Perform dose-response studies in rodents, monitoring pharmacokinetics (LC-MS plasma analysis) and metabolite profiling .

- Analysis : Discrepancies may arise from poor bioavailability due to high logP. Use prodrug strategies (e.g., esterification) to improve solubility and validate via comparative LC-MS tissue distribution studies.

Q. How can computational modeling predict the compound’s interaction with plant auxin receptors?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of auxin-binding proteins (e.g., TIR1). Compare binding affinities with natural auxins (IAA) and 2,4-D. Validate with mutagenesis (e.g., Ala-scanning) .

- Outcome : The tert-butyl groups may sterically hinder receptor binding, reducing herbicidal activity. Free energy calculations (MM-PBSA) quantify these effects.

Data Contradiction Analysis

Q. How to address inconsistent NMR yields vs. titration-based purity assessments?

- Root Cause : NMR may overestimate purity by integrating non-protonated impurities. Titration detects only acidic protons.

- Resolution : Cross-validate with -NMR relaxation filters (T1/T2 measurements) to suppress signals from non-target species. Combine with elemental analysis (C/H/N) for stoichiometric confirmation .

Q. Why do synthetic yields vary significantly across solvent systems (e.g., DMF vs. toluene)?

- Analysis : Polar aprotic solvents (DMF) enhance nucleophilicity of phenoxide intermediates but may promote side reactions (e.g., ester hydrolysis). Non-polar solvents (toluene) reduce solubility but improve selectivity.

- Optimization : Screen solvents using DoE (Design of Experiments) with variables like temperature, solvent dielectric constant, and stirring rate. Track intermediates via in-situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.